molecular formula C11H11NO5 B3120941 Cyclobutyl 4-nitrophenyl carbonate CAS No. 276697-74-6

Cyclobutyl 4-nitrophenyl carbonate

Cat. No.: B3120941
CAS No.: 276697-74-6
M. Wt: 237.21 g/mol
InChI Key: DQCVIUIVJMSGFZ-UHFFFAOYSA-N
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Description

Cyclobutyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C11H11NO5 It is a carbonate ester derived from cyclobutanol and 4-nitrophenol

Safety and Hazards

The safety data sheet for Bis(4-nitrophenyl) carbonate, a related compound, indicates that it causes serious eye irritation and skin irritation .

Future Directions

Activated carbonates, including 4-nitrophenyl carbonates, have been used to enable the synthesis of differentiated polycarbonate resins via melt transcarbonation . This suggests potential future directions in the development of new materials. Additionally, the reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials, indicating its importance in the field of nanotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl 4-nitrophenyl carbonate can be synthesized through the reaction of cyclobutanol with 4-nitrophenyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid byproduct. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl 4-nitrophenyl carbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Hydrogen gas, palladium catalyst

Major Products:

    Carbamates: Formed from the reaction with amines

    Carbonates: Formed from the reaction with alcohols

    Amines: Formed from the reduction of the nitro group

Mechanism of Action

The mechanism of action of cyclobutyl 4-nitrophenyl carbonate involves the cleavage of the carbonate ester bond. This can occur through nucleophilic attack by amines or alcohols, leading to the formation of carbamates or carbonates. The nitro group can also undergo reduction to form an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Cyclobutyl 4-nitrophenyl carbonate is unique due to the presence of both a cyclobutyl group and a nitrophenyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

cyclobutyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-11(16-9-2-1-3-9)17-10-6-4-8(5-7-10)12(14)15/h4-7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCVIUIVJMSGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252850
Record name Carbonic acid, cyclobutyl 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276697-74-6
Record name Carbonic acid, cyclobutyl 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=276697-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, cyclobutyl 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-nitrophenyl chloroformate (6.00 g) in dichloromethane (12 mL) is added dropwise to an ice-cooled mixture of cyclobutanol (2.00 g), and pyridine (2.4 mL) in dichloromethane (10 mL). The resulting mixture is stirred over night at room temperature. Water and dichloromethane are added and the organic phase is separated, washed with brine and dried over MgSO4. The solvent is evaporated leaving the title compound as an oil, which is used without further purification. Yield: 6.61 g (crude); LC (method 2): tR=1.30 min; Mass spectrum (ESI+): m/z=260 [M+Na]+.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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